3,8-Dioxatricyclo[3.2.1.02,4]oct-6-ylmethanol
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Overview
Description
3,8-Dioxatricyclo[32102,4]oct-6-ylmethanol is a bicyclic compound with a unique structure that includes three oxygen atoms and a hydroxyl group
Preparation Methods
The synthesis of 3,8-Dioxatricyclo[3.2.1.02,4]oct-6-ylmethanol typically involves the use of readily available starting materials and mild reaction conditions. One common method includes the reaction of a suitable precursor with an oxidizing agent to form the desired bicyclic structure. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3,8-Dioxatricyclo[3.2.1.02,4]oct-6-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
3,8-Dioxatricyclo[3.2.1.02,4]oct-6-ylmethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 3,8-Dioxatricyclo[3.2.1.02,4]oct-6-ylmethanol involves its interaction with specific molecular targets. The hydroxyl group and the unique bicyclic structure allow it to interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
3,8-Dioxatricyclo[3.2.1.02,4]oct-6-ylmethanol can be compared with other bicyclic compounds such as:
7-Oxabicyclo[2.2.1]heptane: Similar in structure but lacks the additional oxygen atoms and hydroxyl group.
Bicyclo[3.2.1]octane: A simpler structure without the oxygen atoms. The presence of the additional oxygen atoms and hydroxyl group in this compound makes it unique and potentially more reactive in certain chemical reactions.
Properties
CAS No. |
90049-70-0 |
---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
3,8-dioxatricyclo[3.2.1.02,4]octan-6-ylmethanol |
InChI |
InChI=1S/C7H10O3/c8-2-3-1-4-6-7(10-6)5(3)9-4/h3-8H,1-2H2 |
InChI Key |
OKTMPAIXVWGVLT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2C3C(C1O2)O3)CO |
Origin of Product |
United States |
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